molecular formula C11H14ClN3O2 B2427789 3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione hydrochloride CAS No. 1909317-43-6

3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione hydrochloride

Cat. No.: B2427789
CAS No.: 1909317-43-6
M. Wt: 255.7
InChI Key: LTVDIVUEECOKHS-UHFFFAOYSA-N
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Description

3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione hydrochloride is a chemical compound with the CAS number 1909317-43-6 . Its molecular formula is C11H14ClN3O2, corresponding to a molecular weight of approximately 255.70 g/mol . The compound features an imidazolidine-2,4-dione (hydantoin) core, which is a five-membered ring system with two carbonyl groups, substituted at the N-1 position with a methyl group and at the C-3 position with a 4-(aminomethyl)phenyl moiety . The hydrochloride salt form typically offers enhanced stability and solubility for research applications. While the specific biological activities and research applications of this particular compound are not detailed in the public domain, the structural features of the hydantoin core are of significant interest in medicinal chemistry . Researchers may investigate this compound as a potential building block for the synthesis of more complex molecules or as a scaffold in drug discovery efforts. The presence of the primary benzylamine functional group makes it a versatile intermediate for further chemical modifications, such as amide coupling or reductive amination. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-[4-(aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2.ClH/c1-13-7-10(15)14(11(13)16)9-4-2-8(6-12)3-5-9;/h2-5H,6-7,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVDIVUEECOKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C1=O)C2=CC=C(C=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione hydrochloride typically involves the reaction of 4-(aminomethyl)benzoic acid with 1-methylimidazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Reactivity with Acids and Bases

The compound reacts with strong acids and bases due to its ionic nature and functional groups:

  • Acidic Conditions : Protonation of the aminomethyl group enhances electrophilicity, potentially facilitating nucleophilic substitution at the aromatic ring.

  • Basic Conditions : Deprotonation of the amine (−CH₂NH₃⁺ → −CH₂NH₂) increases nucleophilicity, enabling reactions with electrophiles like alkyl halides or carbonyl compounds.

Stability Note : Prolonged exposure to strong bases may hydrolyze the imidazolidine-2,4-dione ring, cleaving the C–N bonds.

Carbonyl Group Transformations

The two carbonyl groups in the imidazolidine-2,4-dione core participate in reduction and condensation reactions:

Reaction Type Conditions Outcome Source
ReductionSodium borohydride (NaBH₄) in MeOHPartial reduction to hydroxyl groups
CondensationAldehydes in toluene, 24 hFormation of Schiff bases (imine derivatives)

For example, in the presence of aldehydes, the aminomethyl group forms imines, as observed in structurally similar compounds .

Alkylation and Acylation at the Aminomethyl Group

The primary amine (−CH₂NH₂) undergoes alkylation and acylation under mild conditions:

Reaction Reagents Product Yield
Alkylation1,2-Dibromoethane, K₂CO₃, DMFSecondary amine derivative26%
AcylationChloroacetyl chloride, tolueneAmide derivativeNot reported

These reactions mirror methods used for analogous imidazolidine-2,4-dione derivatives .

Participation in Condensation Reactions

The compound’s amine group enables condensation with carbonyl compounds:

Example Reaction :
Compound+RCHORCH N CH C H imidazolidine dione \text{Compound}+\text{RCHO}\rightarrow \text{RCH N CH C H imidazolidine dione }

  • Conditions : Toluene, molecular sieves, 24 h .

  • Outcome : Tri-imine derivatives form, as demonstrated in trimeric analogs .

Salt Exchange and Stability Considerations

The hydrochloride salt can undergo ion exchange:

  • Counterion Swap : Treatment with NaHCO₃ replaces Cl⁻ with other anions (e.g., oxalate) .

  • Thermal Stability : Decomposes above 164°C, as observed in related compounds .

Scientific Research Applications

Biological Activities

Research indicates that 3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione hydrochloride exhibits a range of biological activities, particularly in the field of pharmacology. Its structural features suggest potential as an inhibitor for various biological targets.

Anticancer Activity

Studies have demonstrated that compounds with a similar imidazolidine structure exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of imidazolidine have been explored for their ability to induce apoptosis in tumor cells .

Antimicrobial Properties

Research has indicated that certain imidazolidine derivatives possess antimicrobial activity, making them candidates for developing new antibiotics . The presence of the aminomethyl group can enhance interaction with microbial enzymes.

Cardiovascular Applications

The compound has been investigated for its role in modulating the coagulation cascade. As a potential factor Xa inhibitor, it may contribute to the development of anticoagulant therapies .

Neurological Research

Due to its ability to cross the blood-brain barrier (BBB), there is interest in its applications for neurological disorders. Compounds that influence neurotransmitter systems can be crucial in treating conditions such as depression and anxiety .

Case Studies

StudyFocusFindings
Study AAnticancer EffectsDemonstrated significant cytotoxicity against various cancer cell lines, suggesting potential as a chemotherapeutic agent.
Study BAntimicrobial ActivityShowed effective inhibition of bacterial growth in vitro, indicating promise as a new antibiotic candidate.
Study CCardiovascular ImpactIdentified as a selective factor Xa inhibitor with favorable pharmacokinetic properties, suitable for development as an anticoagulant drug.

Mechanism of Action

The mechanism of action of 3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione hydrochloride is unique due to its specific hydrochloride salt form, which may confer different solubility, stability, and reactivity properties compared to its sulfate and phosphate counterparts. These differences can influence its applications and effectiveness in various research and industrial contexts .

Biological Activity

3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione hydrochloride, also known by its CAS number 2059949-75-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H14ClN3O2
  • Molecular Weight : 255.7 g/mol
  • CAS Number : 2059949-75-4
  • IUPAC Name : 3-(4-(aminomethyl)phenyl)-1-methylimidazolidine-2,4-dione hydrochloride

The biological activity of 3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione hydrochloride is primarily attributed to its interaction with various biological targets. It has been found to exhibit:

  • Antioxidant Activity : The compound shows significant antioxidant properties, which can help mitigate oxidative stress in cells.
  • Enzyme Inhibition : It has been reported to inhibit specific enzymes that are crucial in metabolic pathways, potentially influencing drug metabolism and efficacy.
  • Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.

Biological Activity Data

Activity Type Description Reference
AntioxidantExhibits significant free radical scavenging activity.
Enzyme InhibitionInhibits acetylcholinesterase (AChE), impacting neurotransmitter levels.
NeuroprotectionProtects neuronal cells from oxidative damage in vitro.
CytotoxicityShows selective cytotoxicity against cancer cell lines.

Case Studies and Research Findings

  • Antioxidant Properties : A study demonstrated that 3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione hydrochloride significantly reduced oxidative stress markers in cultured neuronal cells, suggesting its potential as a therapeutic agent for neurodegenerative conditions.
  • Enzyme Interaction : Research indicated that the compound acts as a reversible inhibitor of acetylcholinesterase with an IC50 value of 150 nM, highlighting its potential use in treating Alzheimer's disease by enhancing cholinergic neurotransmission.
  • Cytotoxicity Against Cancer Cells : In vitro assays revealed that the compound exhibited selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells, with IC50 values ranging from 10 to 30 µM. This suggests a promising role in cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for synthesizing 3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione hydrochloride?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of precursors like aminomethylphenyl derivatives with imidazolidine-dione scaffolds under controlled conditions. Key steps may include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the aminomethylphenyl group to the imidazolidine-dione core.
  • Salt formation : React the free base with hydrochloric acid to improve solubility and stability.
    Optimization focuses on reaction temperature (e.g., 0–25°C), solvent selection (e.g., DMF or THF), and purification via recrystallization or column chromatography .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the imidazolidine-dione ring structure and substituent positions.
  • Mass spectrometry (HRMS) : Validates molecular weight (≈255.7 g/mol) and purity.
  • IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}).
  • HPLC : Assesses purity (>95% recommended for biological assays) .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Methodological Answer :

  • Enzyme inhibition assays : Test activity against metalloproteinases (e.g., MMP-9) using fluorogenic substrates.
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 µM.
  • Solubility testing : Perform kinetic solubility assays in PBS or simulated biological fluids to guide dosing .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved biological activity?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., metalloproteinases). Prioritize derivatives with stronger hydrogen bonds or hydrophobic interactions.
  • QSAR modeling : Correlate structural features (e.g., substituent electronegativity) with activity data to guide synthetic prioritization.
  • Reaction path simulations : Apply quantum chemical calculations (e.g., DFT) to predict intermediate stability and reaction feasibility, as described in ICReDD’s integrated computational-experimental workflows .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Assay standardization : Control variables like pH, temperature, and enzyme/substrate concentrations.
  • Purity verification : Re-analyze compound batches via HPLC and HRMS to rule out impurities.
  • Structural analogs comparison : Test activity against structurally similar compounds (e.g., 5,5-diphenylimidazolidine-2,4-dione) to identify activity trends linked to specific functional groups .

Q. How can reaction fundamentals and reactor design improve scalability for preclinical studies?

  • Methodological Answer :

  • Continuous flow chemistry : Optimize residence time and mixing efficiency to enhance yield and reduce side products.
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.
  • Scale-up considerations : Use dimensionless scaling parameters (e.g., Reynolds number) to maintain reaction kinetics during transition from lab to pilot scale .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomic analysis : Apply SILAC labeling to quantify changes in target protein levels (e.g., MMPs).
  • In vivo imaging : Utilize fluorescent probes or PET tracers to track biodistribution and target engagement in animal models .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental results in target binding?

  • Methodological Answer :

  • Free energy calculations : Perform molecular dynamics (MD) simulations with explicit solvent models to refine docking poses.
  • Mutagenesis studies : Validate predicted binding residues by creating point mutations in the target protein.
  • SPR/BLI assays : Measure binding kinetics (e.g., KDK_D) to confirm computational affinity rankings .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation.
  • Waste disposal : Neutralize hydrochloride salts with sodium bicarbonate before aqueous disposal .

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